![molecular formula C15H24N2O4S B345299 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 433947-40-1](/img/structure/B345299.png)
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, two methyl groups, a morpholinoethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic compound followed by amination.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the morpholinoethyl group: This step often involves nucleophilic substitution reactions where the morpholinoethyl group is introduced to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is in the field of enzyme inhibition. Studies have indicated that this compound can effectively inhibit specific enzymes, such as carbonic anhydrase. Molecular docking studies have demonstrated favorable binding interactions with target proteins, enhancing our understanding of its mechanism of action and potential therapeutic applications .
Antimicrobial Properties
The compound has shown promising antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents. Research indicates that this compound exhibits activity against various pathogens, suggesting its potential utility in treating infections .
Pharmacokinetic Studies
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADMET) are critical for evaluating the therapeutic potential of new compounds. Studies involving this compound have utilized computational models to predict these properties, aiding in the optimization of drug design .
Structural Analogues and Comparative Studies
Research has also focused on structural analogues of this compound to explore variations in biological activity. For instance:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Ethyl group instead of methyl | Antimicrobial activity |
2-Methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide | Pyridine ring substitution | Potential anticancer properties |
2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | Thiophene moiety addition | Enhanced enzyme inhibition |
These comparisons highlight how modifications to the core structure can influence biological properties and therapeutic potential .
Case Study 1: Enzyme Interaction
A study investigated the interaction between this compound and carbonic anhydrase using molecular docking techniques. The results indicated strong binding affinity and suggested that this compound could serve as a lead compound for developing new enzyme inhibitors .
Case Study 2: Antibacterial Efficacy
In vitro studies assessed the antibacterial efficacy of this compound against common bacterial strains. The findings demonstrated significant antimicrobial activity, supporting further exploration for clinical applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(2-oxo-propyl)benzenesulfonamide
- 4-methoxy-2-methylaniline
- 2-morpholinoethyl 2-bromo-2-methylpropanoate
Uniqueness
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound notable for its structural complexity and potential biological activities. This compound features a methoxy group, two methyl groups on the benzene ring, and a morpholine moiety, which contribute to its reactivity and biological interactions. The general formula for this compound is C15H24N2O4S .
The presence of the sulfonamide functional group is significant in determining the biological activity of this compound. Sulfonamides are known to exhibit a variety of biological activities, including antimicrobial properties and enzyme inhibition. The structural characteristics of this compound suggest potential interactions with various biological targets .
Enzyme Inhibition
Molecular docking studies have indicated that this compound has favorable binding affinity with carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII. These enzymes are often implicated in tumorigenesis and metastasis, making them attractive targets for cancer therapy .
Table 1: Binding Affinities of this compound with Carbonic Anhydrases
Enzyme Type | Binding Affinity (K_i) |
---|---|
hCA I | 0.75 nM |
hCA II | 0.89 nM |
hCA IX | 89 pM |
hCA XII | Not specified |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. This property can be attributed to its ability to inhibit bacterial enzymes critical for their survival and proliferation. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects .
Study on Enzyme Inhibition
A study conducted on the inhibitory effects of sulfonamide derivatives, including this compound, revealed significant inhibition against human carbonic anhydrases involved in cancer progression. The results showed that certain derivatives exhibited nanomolar to picomolar inhibitory concentrations, highlighting their potential as therapeutic agents .
Anticancer Activity
In vitro evaluations have indicated that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that modifications to the sulfonamide structure can enhance anticancer activity .
Table 2: Cytotoxic Effects of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.65 |
Compound B | A549 | 2.41 |
2-Methoxy... | MCF-7 | Not specified |
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-14(20-3)15(11-13(12)2)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYDPWWDSICDNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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